- Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action, Journal of Medicinal Chemistry, 2009, 52(7), 1885-1902
Cas no 939-89-9 (cis-2-phenylcyclopropane-1-carboxylic acid)
939-89-9 structure
Product Name:cis-2-phenylcyclopropane-1-carboxylic acid
Número CAS:939-89-9
MF:C10H10O2
Megavatios:162.185203075409
MDL:MFCD03413442
CID:814989
PubChem ID:778516
Update Time:2024-10-25
cis-2-phenylcyclopropane-1-carboxylic acid Propiedades químicas y físicas
Nombre e identificación
-
- (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid
- (1S*,2R*)-2-phenylcyclopropane-1-carboxylic acid
- CYCLOPROPANECARBOXYLIC ACID,2-PHENYL-,(1R,2S)-REL
- CYCLOPROPANECARBOXYLIC ACID,2-PHENYL-,(1R,2S)-REL-
- cis-2-Phenylcyclopropanecarboxylicacid
- Cyclopropanecarboxylic acid, 2-phenyl-, cis- (8CI)
- rel-(1R,2S)-2-Phenylcyclopropanecarboxylic acid (ACI)
- cis-2-Phenyl-1-cyclopropanecarboxylic acid
- cis-2-Phenylcyclopropanecarboxylic acid
- cis-2-phenylcyclopropane-1-carboxylic acid
- AHDDRJBFJBDEPW-RKDXNWHRSA-N
- P18907
- CS-0058719
- 939-89-9
- MFCD03413442
- Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2S)-
- cis-2-phenylcyclopropane-carboxylic acid
- EN300-1722001
- SCHEMBL4126470
- 2-Phenyl-1-cyclopropanecarboxylic acid, cis-(-)-
- (1r,2s)-2-phenylcyclopropanecarboxylic acid
- DS-4486
- 48126-51-8
- (1R,2S)-2-phenylcyclopropane-1-carboxylic acid
- 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-cis)-
- rac-(1R,2S)-2-phenylcyclopropane-1-carboxylic acid
- AKOS006238786
- EN300-108383
- cis-(+/-)-2-Phenyl-cyclopropanecarboxylic Acid
- Z1198162290
- (1r,2s)-2-phenylcyclopropanecarboxylicacid
- Cyclopropanecarboxylic acid, 2-phenyl-, (1R-cis)-
- XTN6536VE6
- UNII-XTN6536VE6
- MFCD06227614
-
- MDL: MFCD03413442
- Renchi: 1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m0/s1
- Clave inchi: AHDDRJBFJBDEPW-IUCAKERBSA-N
- Sonrisas: C([C@H]1C[C@H]1C1C=CC=CC=1)(=O)O
Atributos calculados
- Calidad precisa: 162.06808
- Masa isotópica única: 162.06808
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 2
- Complejidad: 182
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 2
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 37.3
- Xlogp3: 1.6
Propiedades experimentales
- Denso: 1.25
- Punto de ebullición: 317.1°C at 760 mmHg
- Punto de inflamación: 144.3°C
- índice de refracción: 1.6
- PSA: 37.30000
- Logp: 1.87470
cis-2-phenylcyclopropane-1-carboxylic acid Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
cis-2-phenylcyclopropane-1-carboxylic acid PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R893725-1g |
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid |
939-89-9 | ≥95% | 1g |
2,520.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02111-25g |
cis-2-phenylcyclopropane-1-carboxylic acid |
939-89-9 | 95% | 25g |
$1702 | 2023-09-07 | |
| TRC | P320820-50mg |
rel-(1R,2S)-2-Phenylcyclopropanecarboxylic Acid |
939-89-9 | 50mg |
$81.00 | 2023-05-17 | ||
| TRC | P320820-100mg |
rel-(1R,2S)-2-Phenylcyclopropanecarboxylic Acid |
939-89-9 | 100mg |
$121.00 | 2023-05-17 | ||
| TRC | P320820-500mg |
rel-(1R,2S)-2-Phenylcyclopropanecarboxylic Acid |
939-89-9 | 500mg |
$523.00 | 2023-05-17 | ||
| TRC | P320820-1g |
rel-(1R,2S)-2-Phenylcyclopropanecarboxylic Acid |
939-89-9 | 1g |
$ 750.00 | 2022-06-03 | ||
| Alichem | A019109916-5g |
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid |
939-89-9 | 95% | 5g |
$891.00 | 2023-08-31 | |
| Alichem | A019109916-10g |
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid |
939-89-9 | 95% | 10g |
$1519.00 | 2023-08-31 | |
| eNovation Chemicals LLC | D586209-500MG |
cis-2-phenylcyclopropane-1-carboxylic acid |
939-89-9 | 97% | 500mg |
$175 | 2024-07-21 | |
| eNovation Chemicals LLC | D586209-1G |
cis-2-phenylcyclopropane-1-carboxylic acid |
939-89-9 | 97% | 1g |
$200 | 2024-07-21 |
cis-2-phenylcyclopropane-1-carboxylic acid Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: 2,9-Dimethyl-1,10-phenanthroline , Bis(1,5-cyclooctadiene)nickel , 1,4-Bis(diphenylphosphino)butane Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Solvents: Tetrahydrofuran ; rt; 3 h, 66 °C
1.3 Reagents: 4-Fluorostyrene Solvents: Tetrahydrofuran ; 5 h, 66 °C
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water
1.2 Solvents: Tetrahydrofuran ; rt; 3 h, 66 °C
1.3 Reagents: 4-Fluorostyrene Solvents: Tetrahydrofuran ; 5 h, 66 °C
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water
Referencia
- Decarbonylative Cross-Coupling of Cyclic Anhydrides: Introducing Stereochemistry at an sp3 Carbon in the Cross-Coupling Event, Journal of the American Chemical Society, 2003, 125(35), 10498-10499
Métodos de producción 3
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; overnight, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; pH 2
Referencia
- A process for the preparation of cyclopropanecarboxamide derivatives, India, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
- Preparation of arylcyclopropylalkylamines as 5-HT2C receptor agonists useful as anorectic agents., World Intellectual Property Organization, , ,
Métodos de producción 6
Métodos de producción 7
Métodos de producción 8
Condiciones de reacción
Referencia
- Reaction of esters of 2-arylcyclopropanecarboxylic acids with nitrous acid. Synthesis of aryl-substituted 3-ethoxycarbonyl-4,5-dihydroisoxazoles and 3-ethoxycarbonylisoxazoles, Chemistry of Heterocyclic Compounds (New York, 2009, 45(5), 595-605
Métodos de producción 9
Condiciones de reacción
Referencia
- Attempted use of chiral copper(II) and nickel(II) catalysts for enantiospecific carbene insertion, Florida Scientist, 1995, 58(1), 32-7
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referencia
- Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2, Journal of the American Chemical Society, 2010, 132(19), 6827-6833
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Samarium Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Hydrochloric acid , Oxygen Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid , Oxygen Solvents: Water ; rt
Referencia
- The first cyclopropanation reaction of unmasked α,β-unsaturated carboxylic acids: Direct and complete stereospecific synthesis of cyclopropanecarboxylic acids promoted by Sm/CHI3, Organic Letters, 2007, 9(14), 2685-2688
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid , Diethylzinc Solvents: Dichloromethane , Hexane ; 20 min, 0 °C
1.2 Solvents: Dichloromethane ; 20 min, 0 °C
1.3 Solvents: Dichloromethane ; 5 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Dichloromethane ; 20 min, 0 °C
1.3 Solvents: Dichloromethane ; 5 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Key structural features of cis-cinnamic acid as an allelochemical, Phytochemistry (Elsevier), 2012, 84, 56-67
Métodos de producción 13
Métodos de producción 14
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 24 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 25 °C
Referencia
- Preparation of substituted pyrazinecarboxamides as PRMT5-substrate adaptor interaction inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 5 h, 55 °C; 55 °C → rt
1.2 Reagents: Hydrochloric acid ; acidified
1.2 Reagents: Hydrochloric acid ; acidified
Referencia
- Silver-Promoted, Palladium-Catalyzed Direct Arylation of Cyclopropanes: Facile Access to Spiro 3,3'-Cyclopropyl Oxindoles, Organic Letters, 2013, 15(6), 1350-1353
Métodos de producción 17
Condiciones de reacción
Referencia
- Substitution of carboxyl group by bromine in phenylcyclopropanecarboxylic acids, Zhurnal Organicheskoi Khimii, 1980, 16(10), 2086-91
Métodos de producción 18
Condiciones de reacción
Referencia
- Chiral copper complex and asymmetric synthesis of cyclopropanecarboxylate derivatives using this complex as catalyst, European Patent Organization, , ,
Métodos de producción 19
Condiciones de reacción
Referencia
- Transmission of conjugation effects through the cyclopropane ring, Journal fuer Praktische Chemie (Leipzig), 1982, 324(3), 491-7
cis-2-phenylcyclopropane-1-carboxylic acid Raw materials
- Cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1R,2S)-rel-
- 3-Oxabicyclo[3.1.0]hexane-2,4-dione
- rel-(1R,2S)-2-Phenyl-N-8-quinolinylcyclopropanecarboxamide
- trans-2-phenylcyclopropane-1-carboxylic acid
- ethyl cis-2-phenylcyclopropanecarboxylate
- Diphenylzinc
- (2Z)-3-phenylprop-2-enoic acid
- (1S,2R)-2-bromocyclopropylbenzene
- Ethyl trans-2-phenylcyclopropanecarboxylate
cis-2-phenylcyclopropane-1-carboxylic acid Preparation Products
cis-2-phenylcyclopropane-1-carboxylic acid Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:939-89-9)cis-2-phenylcyclopropane-1-carboxylic acid
Número de pedido:A859602
Estado del inventario:in Stock
Cantidad:1g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:19
Precio ($):175.0/698.0
Correo electrónico:sales@amadischem.com
cis-2-phenylcyclopropane-1-carboxylic acid Literatura relevante
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:939-89-9)cis-2-phenylcyclopropane-1-carboxylic acid
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):175.0/698.0